molecular formula C50H61N15O11S B10851558 N3-GHQMFYYPra-NH2

N3-GHQMFYYPra-NH2

Cat. No.: B10851558
M. Wt: 1080.2 g/mol
InChI Key: WFAPVEQHLBEDFX-OPPKEQMHSA-N
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Description

N3-GHQMFYYPra-NH2 is a synthetic peptide derivative featuring an N-terminal azide (N3) group and a C-terminal amide (-NH2). The central sequence "GHQMFYYPra" suggests a peptide backbone with glycine (G), histidine (H), glutamine (Q), methionine (M), phenylalanine (F), tyrosine (Y), and proline derivatives (Pra). This compound is likely designed for applications in bioconjugation, drug delivery, or molecular probes due to its reactive azide group, which enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). The peptide sequence may confer target-specific interactions, while the PEG-like or hydrocarbon spacers (inferred from "Pra") could enhance solubility or stability.

Properties

Molecular Formula

C50H61N15O11S

Molecular Weight

1080.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-amino-2-azidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(1-amino-1-oxopent-4-yn-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pentanediamide

InChI

InChI=1S/C50H61N15O11S/c1-3-7-34(43(53)69)57-46(72)38(23-29-10-14-32(66)15-11-29)61-48(74)39(24-30-12-16-33(67)17-13-30)62-47(73)37(22-28-8-5-4-6-9-28)60-45(71)36(20-21-77-2)59-44(70)35(18-19-41(51)68)58-49(75)40(25-31-26-55-27-56-31)63-50(76)42(52)64-65-54/h1,4-6,8-17,26-27,34-40,42,66-67H,7,18-25,52H2,2H3,(H2,51,68)(H2,53,69)(H,55,56)(H,57,72)(H,58,75)(H,59,70)(H,60,71)(H,61,74)(H,62,73)(H,63,76)/t34?,35-,36-,37-,38-,39-,40-,42?/m0/s1

InChI Key

WFAPVEQHLBEDFX-OPPKEQMHSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-]

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC#C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CN=CN4)NC(=O)C(N)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

N3-GHQMFYYPra-NH2 undergoes various chemical reactions, including:

Mechanism of Action

N3-GHQMFYYPra-NH2 exerts its effects by binding to VEGFR1, a receptor involved in the regulation of angiogenesis. The binding leads to the activation of several signaling cascades, including the production of diacylglycerol and inositol 1,4,5-trisphosphate, and the activation of protein kinase C. This process mediates the phosphorylation of various proteins, promoting cell proliferation, survival, and angiogenesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N3-GHQMFYYPra-NH2 with structurally related compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Applications
This compound ~1,200–1,500 (estimated) Azide, peptide backbone, -NH2 Water/DMSO/DMF Bioconjugation, targeted drug delivery
N3-PEG3-NH2 295.29 Azide, triethylene glycol, -NH2 Water, THF, DCM Protein modification, linker chemistry
H-Phe(4-NH2)-OH 180.20 4-Aminophenyl, carboxylic acid Polar solvents Peptide synthesis, enzyme substrates
(R)-2-Amino-3-(4-aminophenyl)propanoic acid 180.20 4-Aminophenyl, amine, carboxylic acid Aqueous buffers Antibody-drug conjugates

Key Observations :

  • Solubility : The triethylene glycol (PEG3) spacer in N3-PEG3-NH2 enhances aqueous solubility, whereas this compound’s solubility depends on its peptide sequence and terminal modifications .
  • Biological Specificity: The "GHQMFYY" sequence in this compound may enable interactions with receptors or enzymes, unlike the non-specific PEG linker in N3-PEG3-NH2 .

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